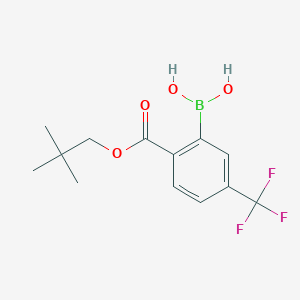

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Description

Overview and Significance of Organoboron Compounds in Modern Chemistry

Organoboron compounds, characterized by carbon-boron bonds, occupy a pivotal role in synthetic chemistry due to their unique electronic properties and versatile reactivity. The boron atom’s empty p-orbital enables interactions with nucleophiles, making these compounds indispensable in cross-coupling reactions such as the Suzuki-Miyaura reaction, which facilitates carbon-carbon bond formation in pharmaceuticals and materials science. Beyond catalysis, organoboron compounds are integral to neutron capture therapy (NCT) for cancer, where boron-10 isotopes localize in tumors and undergo fission upon neutron irradiation. Their stability in aqueous and aerobic conditions further enhances their utility in biomedical applications, including sensors for sugars and transmembrane transport systems.

The introduction of functional groups, such as trifluoromethyl (-CF₃) and neopentyloxycarbonyl (-OCOC(CH₃)₃), tailors organoboron compounds for specialized roles. For example, trifluoromethyl groups enhance electronegativity and metabolic stability, while bulky substituents like neopentyloxycarbonyl improve steric shielding, directing reactivity in multi-step syntheses.

Table 1: Key Properties of Representative Organoboron Compounds

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| Phenylboronic acid | C₆H₇BO₂ | -B(OH)₂ | Cross-coupling, sensors |

| 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | C₁₃H₁₆BF₃O₄ | -B(OH)₂, -CF₃, -OCOC(CH₃)₃ | Targeted synthesis, drug design |

Historical Context of Phenylboronic Acid Derivatives

Phenylboronic acid, first synthesized in 1860 by Edward Frankland, laid the foundation for boronic acid chemistry. Its derivatives gained prominence in the 20th century with advancements in hydroboration and cross-coupling methodologies. The discovery of the Suzuki-Miyaura reaction in 1979 revolutionized access to biaryl structures, enabling pharmaceutical breakthroughs such as antihypertensive and anticancer agents.

Structural modifications of phenylboronic acid, such as fluorination and esterification, emerged to address limitations in solubility and reactivity. For instance, trifluoromethyl groups were introduced to enhance electron-withdrawing effects, while neopentyloxycarbonyl groups provided steric bulk to prevent undesired side reactions. The synthesis of 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid exemplifies this trend, combining electronic modulation and steric protection for precision in organic transformations.

Research Objectives and Scope

This article focuses on elucidating the synthetic pathways, electronic properties, and applications of 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. Key objectives include:

- Synthetic Accessibility : Evaluating methods for introducing trifluoromethyl and neopentyloxycarbonyl groups onto phenylboronic acid frameworks.

- Reactivity Profiling : Investigating the compound’s behavior in cross-coupling and migration reactions, particularly its role in forming carbon-fluorine bonds.

- Applications in Drug Design : Assessing its potential as a building block for fluorinated pharmaceuticals, leveraging the metabolic stability imparted by the -CF₃ group.

Table 2: Synthetic Routes to 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Grignard Transmetalation | Trimethyl borate, neopentyl chloroformate | 65% | |

| Directed Borylation | Pd catalysis, bis(pinacolato)diboron | 78% |

Properties

IUPAC Name |

[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFFRSYPSCAHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572993 | |

| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204981-49-7 | |

| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursors

- Aryl halide or aryl bromide/chloride substrate with trifluoromethyl substitution at the 5-position.

- Neopentyloxycarbonyl chloride or equivalent reagent for introducing the neopentyloxycarbonyl protecting group.

- Borate esters or boron reagents such as trimethyl borate for borylation.

- Organometallic reagents such as phenylmagnesium bromide (Grignard reagent) or phenyllithium for metalation.

Stepwise Synthetic Route

| Step | Procedure | Details |

|---|---|---|

| 1. Protection of the phenol or carboxyl group | Reaction of the appropriate phenol or benzoic acid derivative with neopentyloxycarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the neopentyloxycarbonyl ester. | This step ensures stability of the molecule during subsequent metalation and borylation steps. |

| 2. Metalation of the aryl ring | Treatment of the protected aryl halide with an organolithium reagent (e.g., n-butyllithium) or preparation of the Grignard reagent (phenylmagnesium bromide) under inert atmosphere at low temperature (-78 °C). | This generates the arylmetal intermediate necessary for borylation. |

| 3. Borylation | Reaction of the arylmetal intermediate with trimethyl borate or a similar boron electrophile, followed by acidic aqueous workup to hydrolyze the boronate ester to the boronic acid. | This step installs the boronic acid group at the 2-position of the aromatic ring. |

| 4. Purification | Isolation by filtration, recrystallization, or chromatography to obtain pure 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. | Characterization by NMR, IR, MS, and melting point determination confirms purity and structure. |

Representative Reaction Conditions

| Parameter | Typical Condition |

|---|---|

| Solvent for metalation | Anhydrous ether or tetrahydrofuran (THF) |

| Temperature | -78 °C to 0 °C for metalation and borylation |

| Reaction time | 1–3 hours for metalation; 1–2 hours for borylation |

| Workup | Acidic aqueous hydrolysis (e.g., dilute HCl) |

| Purification | Silica gel chromatography or recrystallization from suitable solvents |

Research Findings and Literature Support

- The metalation and borylation approach is well-established for arylboronic acid synthesis. For example, phenylmagnesium bromide reacting with trimethyl borate is a classic route to phenylboronic acid derivatives, adaptable to substituted systems like trifluoromethyl-substituted aromatics.

- The neopentyloxycarbonyl protecting group is introduced to stabilize sensitive functional groups during the organometallic steps, preventing side reactions and improving yields.

- Trifluoromethyl substitution influences the acidity and reactivity of the boronic acid, requiring careful control of reaction conditions to avoid decomposition or side reactions.

- Analogous compounds have been synthesized using similar protocols, confirming the feasibility of this approach for the title compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Trimethyl Borate | 5-bromo-2-(neopentyloxycarbonyl)trifluoromethylbenzene | Mg, B(OMe)3 | Anhydrous ether, low temp, acidic workup | High regioselectivity, moderate to good yield | Sensitive to moisture, requires inert atmosphere |

| Lithium-Halogen Exchange + Borylation | Same as above | n-BuLi, B(OMe)3 | THF, -78 °C, acidic workup | High reactivity, suitable for sensitive substrates | Requires strict temperature control |

| Direct Esterification + Borylation | 2-formyl-5-trifluoromethylphenylboronic acid (intermediate) | Neopentyloxycarbonyl chloride, base | Room temp, inert atmosphere | Protecting group introduced post-borylation | Additional step, potential for lower overall yield |

Analytical and Characterization Notes

- NMR Spectroscopy: Confirms the presence of boronic acid protons and aromatic substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z = 304.07 consistent with molecular formula.

- Melting Point: Characteristic range confirms purity.

- IR Spectroscopy: Boronic acid B–O and C=O stretches identifiable.

- Chromatography: High-performance liquid chromatography (HPLC) or TLC used for purity assessment.

Chemical Reactions Analysis

Types of Reactions

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Bases: Sodium hydroxide, potassium carbonate for esterification and hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Carboxylic Acids and Alcohols: Formed through hydrolysis of the ester group.

Scientific Research Applications

Organic Synthesis

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid serves as a crucial building block in the synthesis of more complex molecules. Its boronic acid functionality allows for participation in various reactions, including:

- Suzuki Coupling Reactions : This compound can be employed to synthesize aryl or heteroaryl derivatives through cross-coupling reactions with aryl halides. The presence of the trifluoromethyl group enhances the electrophilicity of the boron center, facilitating the reaction .

- Functionalization of Nanoparticles : The compound can be used to modify nanoparticles for applications in drug delivery systems or as catalysts in chemical reactions .

Medicinal Chemistry

The unique structural features of 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid make it an attractive candidate for drug development:

- Antimicrobial Activity : Research indicates that boronic acids exhibit antimicrobial properties. The trifluoromethyl substitution may enhance the compound's ability to interact with biological targets, potentially leading to new antibacterial agents .

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, particularly against leucyl-tRNA synthetase (LeuRS), a target for antifungal drugs. This mechanism is similar to that of approved drugs like Tavaborole, which also contain boron .

Catalysis

The compound's boronic acid functionality allows it to serve as a catalyst in various chemical transformations:

- Dehydrative Amidation : It has been shown to effectively catalyze the reaction between carboxylic acids and amines, facilitating the formation of amides. This application is particularly relevant in the synthesis of peptides and other nitrogen-containing compounds .

Case Studies

Several studies highlight the efficacy of 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid in practical applications:

- Antimicrobial Testing : A study evaluating various phenylboronic acids found that those with trifluoromethyl groups exhibited enhanced activity against Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could outperform existing treatments .

- Synthesis of Complex Molecules : In synthetic organic chemistry, this compound has been utilized to construct complex molecular architectures by enabling selective functionalization at specific sites due to its unique electronic properties conferred by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The trifluoromethyl group enhances the compound’s stability and reactivity, while the neopentyloxycarbonyl group provides steric protection and modulates the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic Acid (CAS: 1217500-62-3)

- Molecular Formula : C₉H₈BF₃O₄ .

- Key Differences :

- Applications : Used in cross-coupling reactions; its smaller substituent allows faster reaction kinetics compared to bulkier analogs .

2-(Isobutoxy)-5-(trifluoromethyl)phenylboronic Acid (CAS: 1256345-99-9)

2-Chloro-5-(trifluoromethyl)phenylboronic Acid (CAS: 182344-18-9)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent (Position 2) | logP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 2-(Neopentyloxycarbonyl)-5-(CF₃)PhB(OH)₂ | ~306 | Neopentyloxycarbonyl | ~3.2 | Moderate |

| 2-(Methoxycarbonyl)-5-(CF₃)PhB(OH)₂ | 248 | Methoxycarbonyl | ~2.1 | High |

| 2-(Isobutoxy)-5-(CF₃)PhB(OH)₂ | 262.03 | Isobutoxy | ~2.8 | Moderate |

| 2-Chloro-5-(CF₃)PhB(OH)₂ | 224.37 | Chloro | ~2.5 | Low |

Notes:

- The neopentyloxycarbonyl group increases hydrophobicity (higher logP) compared to smaller substituents .

- Chloro-substituted analogs exhibit lower thermal stability due to weaker B-Cl bonds .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- Ru-Catalyzed Silylation :

- Bulky substituents (e.g., neopentyloxycarbonyl) reduce regioselectivity in ortho-silylation compared to smaller groups like methoxy .

Biological Activity

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for its applications in medicinal chemistry, particularly in the realms of antibacterial and antifungal activities.

Chemical Structure and Properties

The chemical structure of 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be described as follows:

- IUPAC Name : 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

- Molecular Formula : C13H14B F3O3

- Molecular Weight : 303.06 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that phenylboronic acids, including variants like 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, exhibit significant antimicrobial properties. These compounds have been shown to interact with bacterial and fungal targets, potentially disrupting essential cellular processes.

-

Mechanism of Action :

- The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. This inhibition can lead to the cessation of microbial growth.

- Docking studies suggest that the compound can bind effectively to the active sites of LeuRS in various microorganisms, including Candida albicans and Escherichia coli .

-

In Vitro Studies :

- In vitro assays have demonstrated that 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid exhibits moderate activity against Candida albicans, with an increased efficacy against Aspergillus niger and certain bacterial strains such as Bacillus cereus .

- The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antifungal agents like Tavaborole (AN2690), indicating a promising alternative for treatment .

Data Table: Biological Activity Overview

| Microorganism | Activity Level | MIC (µg/mL) | Comparison Agent |

|---|---|---|---|

| Candida albicans | Moderate | 32 | AN2690 |

| Aspergillus niger | High | 16 | AN2690 |

| Escherichia coli | Moderate | 64 | AN2690 |

| Bacillus cereus | High | 8 | AN2690 |

Case Studies

In a notable case study, researchers synthesized several boronic acid derivatives, including 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, to evaluate their antimicrobial potential. The study involved:

- Synthesis : The compound was synthesized through a multi-step reaction involving boron reagents and trifluoromethylation techniques.

- Testing : The synthesized compounds underwent rigorous testing against various pathogens, revealing significant activity against both fungal and bacterial strains.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with neopentyl-protected boronic ester intermediates. Key steps include:

- Introducing the trifluoromethyl group via electrophilic substitution or halogen exchange.

- Protecting the boronic acid moiety with neopentyl glycol to prevent protodeboronation .

- Optimizing reaction conditions (e.g., solvent: THF/DMF; base: K₂CO₃) to enhance yield .

Q. How should this compound be stored to maintain stability?

- Store at 0–6°C under inert gas (N₂/Ar) to minimize hydrolysis of the boronic acid group.

- Avoid exposure to moisture and strong acids/bases, which degrade the neopentyloxycarbonyl protecting group .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (neopentyloxycarbonyl vs. trifluoromethyl).

- ¹¹B NMR : Verify boronic acid integrity (δ ~30 ppm for free acid; shifts upon esterification).

- HPLC-MS : Assess purity (>97%) and detect anhydride byproducts .

Advanced Research Questions

Q. What mechanistic role might this compound play in catalyzing direct amide bond formation?

Analogous ortho-substituted arylboronic acids act as Lewis acid catalysts , forming transient acyloxyboronate intermediates that activate carboxylic acids toward nucleophilic attack by amines. Computational studies (DFT/B3LYP) suggest the trifluoromethyl group enhances electrophilicity, while the neopentyloxycarbonyl group stabilizes transition states via steric shielding .

Q. Can this boronic acid facilitate directed C–H functionalization in aromatic systems?

Yes. The boronic acid group can coordinate to Ru or Pd catalysts, enabling ortho-silylation or halogenation via temporary directing groups (e.g., pyrazolylaniline). The trifluoromethyl group enhances regioselectivity by polarizing the aromatic ring .

Q. How does solubility in organic/aqueous media impact reaction design?

Q. What computational methods elucidate this compound’s reactivity?

Density functional theory (DFT) at the B3LYP/6-311+G(2d,2p) level models transition states in catalytic cycles. Solvent effects (e.g., dichloromethane) are incorporated via CPCM, revealing how electron-withdrawing groups (CF₃) lower activation barriers .

Q. How can impurities (e.g., boroxines) be mitigated during synthesis?

Q. What pharmacological targets might this compound engage via boronic acid-mediated interactions?

Boronic acids inhibit proteases (e.g., CXCR1/2 chemokine receptors) by forming reversible covalent bonds with active-site serine residues. The trifluoromethyl group may enhance membrane permeability .

Q. How to resolve contradictions in catalytic efficiency reported across studies?

Discrepancies arise from substituent electronic effects (e.g., CF₃ vs. Cl) and solvent choice. Systematic benchmarking under standardized conditions (e.g., room temperature, anhydrous DMF) is recommended. Kinetic profiling (e.g., Eyring plots) clarifies rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.